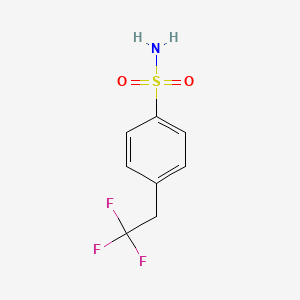

4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H8F3NO2S |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)5-6-1-3-7(4-2-6)15(12,13)14/h1-4H,5H2,(H2,12,13,14) |

InChI Key |

UNKSGTOYOMEYSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution reaction between a sulfonyl chloride derivative and an amine. The key intermediate in this process is 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride, which reacts with ammonia or an amine source to yield the sulfonamide.

Preparation of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride (Key Intermediate)

- Synthetic Route: The sulfonyl chloride is synthesized via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine.

- Reaction Conditions: The reaction typically occurs under mild conditions, with pyridine acting both as a base and solvent or co-solvent to neutralize HCl formed during the reaction.

- Mechanism: The hydroxyl group of 2,2,2-trifluoroethanol attacks the electrophilic sulfonyl chloride, replacing the chloride and forming the desired sulfonyl chloride intermediate with trifluoroethyl substitution.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride + 2,2,2-trifluoroethanol | Pyridine, room temperature | 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride |

Conversion to this compound

- Method: The sulfonyl chloride intermediate is reacted with ammonia or an amine to form the sulfonamide.

- Typical Conditions: The reaction is carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under controlled temperature, often at room temperature or slightly elevated temperatures.

- Catalysts: Sometimes, catalysts or bases are used to facilitate the reaction and neutralize the HCl formed.

- Industrial Adaptations: Continuous flow reactors may be employed for scalability and efficiency.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 2 | 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride + Ammonia or amine | Solvent (e.g., DCM), room temperature, inert atmosphere | This compound |

Alternative Synthetic Routes

While the primary route involves the sulfonyl chloride intermediate, alternative methods reported in related sulfonamide syntheses include:

- Direct sulfonamidation of 4-aminomethylbenzenesulfonamide with 2,2,2-trifluoroethylamine under catalyzed conditions.

- Use of sulfonyl chlorides derived from substituted benzenesulfonyl chlorides reacting with amines in the presence of sodium carbonate or other bases in dichloromethane or similar solvents.

Detailed Reaction Example and Research Findings

Typical Laboratory Procedure

- A mixture of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride (1.0 mmol) and ammonia solution or 2,2,2-trifluoroethylamine (1.2 mmol) is stirred in dichloromethane (10 mL) at room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is washed with water to remove inorganic salts.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

- NMR Spectroscopy: Characteristic $$^{19}F$$ NMR signals for the trifluoroethyl group appear around -65 to -66 ppm.

- IR Spectroscopy: Sulfonamide functional group exhibits characteristic S=O stretching vibrations near 1150-1350 cm$$^{-1}$$.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~268 g/mol confirms the compound identity.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield/Notes |

|---|---|---|---|

| Sulfonyl chloride route | 4-Chlorobenzenesulfonyl chloride + 2,2,2-trifluoroethanol | Pyridine, RT | High yield of sulfonyl chloride intermediate |

| Sulfonamide formation | 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride + Ammonia or amine | DCM or THF, RT, inert atmosphere | Efficient conversion to sulfonamide |

| Direct amination (alternative) | 4-Aminomethylbenzenesulfonamide + 2,2,2-trifluoroethylamine | Solvent, catalyst, controlled temp | Requires optimization, less common |

Research and Industrial Applications

- The sulfonamide group in this compound is known to interact with enzymes such as carbonic anhydrases, indicating potential therapeutic applications.

- The trifluoroethyl substituent enhances metabolic stability and lipophilicity, valuable in drug design.

- Industrial synthesis emphasizes scalability using continuous flow reactors for improved yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and trifluoroethyl substituent participate in oxidation processes:

-

Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or other oxidizing agents converts the sulfonamide to sulfone derivatives. This reaction typically occurs under mild acidic or neutral conditions at 50–80°C.

-

Aromatic Ring Oxidation : Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzene ring, yielding quinone-like structures.

Key Conditions :

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Sulfone formation | H₂O₂, H₂SO₄ (catalytic) | 60–80°C | Sulfone derivatives |

| Ring oxidation | KMnO₄, acidic conditions | 100–120°C | Oxidized aromatic intermediates |

Reduction Reactions

Reduction targets both the sulfonamide and trifluoroethyl groups:

-

Sulfonamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide group to a sulfonamine (-SO₂NH₂ → -SO₂NH⁻).

-

Trifluoroethyl Group Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the CF₃ group to CHF₂ under high-pressure conditions.

Key Conditions :

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Sulfonamide reduction | LiAlH₄, THF | 0–25°C, anhydrous | Sulfonamine derivatives |

| CF₃ group reduction | H₂ (5–10 atm), Pd-C | 80–100°C, 12–24 hrs | Partially reduced CHF₂ compounds |

Substitution Reactions

The trifluoroethyl group and sulfonamide moiety undergo nucleophilic substitution:

-

Trifluoroethyl Group Replacement : Reacts with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) to replace the CF₃CH₂- group.

-

Sulfonamide Functionalization : The NH₂ group reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form N-substituted derivatives.

Example Reaction Pathway :

Nucleophilic Aromatic Substitution

Electron-withdrawing groups activate the benzene ring for substitution:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the para position relative to the sulfonamide group .

-

Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield nitro derivatives, though the trifluoroethyl group may sterically hinder this process .

Key Observations :

| Reaction Type | Reagents | Position Selectivity | Byproducts |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | Para to sulfonamide | Minor ortho products |

| Nitration | HNO₃/H₂SO₄ | Meta dominance | Oxidative decomposition |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl sulfonamides .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides under Pd catalysis .

Optimized Conditions :

| Reaction Type | Catalysts/Reagents | Yield Range |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 55–70% |

Acid/Base-Mediated Transformations

-

Sulfonamide Deprotonation : Strong bases (e.g., LDA) deprotonate the NH group, forming salts that react with electrophiles.

-

Acid-Catalyzed Hydrolysis : Concentrated HCl hydrolyzes the sulfonamide to sulfonic acid derivatives at elevated temperatures.

Photochemical Reactions

UV irradiation in the presence of oxygen generates reactive intermediates:

-

Radical Formation : The trifluoroethyl group participates in radical chain reactions, leading to dimerization or cross-linked products.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. These interactions are crucial for its biological and pharmacological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoroethyl group in this compound reduces electron density on the benzene ring compared to methyl or bromo substituents, altering reactivity in electrophilic substitutions .

- Hydrogen Bonding : Sulfonamides (-SO₂NH₂) exhibit stronger hydrogen-bonding capacity than sulfonate esters (-SO₃R) or acetamides, influencing target binding in biological systems .

- Biological Activity: Fluorinated sulfonamides often show improved pharmacokinetics over non-fluorinated analogs.

Basicity and Conformational Analysis

Sulfonamides exhibit lower basicity compared to amines or amides due to the electron-withdrawing nature of the -SO₂ group. Computational studies on 1-(2,2,2-trifluoroethyl)piperidine derivatives revealed that sulfonamide nitrogen atoms are less basic than alkylamine or amide nitrogens, affecting protonation states and interactions with biological targets . For instance:

- pKa Values : The trifluoroethyl group further lowers the pKa of the sulfonamide NH, enhancing stability in acidic environments (e.g., gastrointestinal tract) .

Biological Activity

4-(2,2,2-Trifluoroethyl)benzene-1-sulfonamide, also known as 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroethyl group, which may enhance its pharmacological properties compared to other sulfonamides.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. Sulfonamides generally exert their effects by inhibiting specific enzymes or pathways within microorganisms or cancer cells. The trifluoroethyl group may influence the compound's lipophilicity and binding affinity to these targets.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives like this compound may exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.

Cardiovascular Effects

A recent study investigated the effects of related sulfonamide compounds on perfusion pressure and coronary resistance in isolated rat heart models. It was found that certain derivatives could decrease perfusion pressure in a time-dependent manner. This suggests a potential role in cardiovascular regulation through interactions with calcium channels .

Study on Antimicrobial Activity

In a comparative study of sulfonamide derivatives, this compound was tested against several bacterial strains. The results indicated an IC50 value comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent.

| Compound | IC50 (μM) | Target Organisms |

|---|---|---|

| This compound | 5.0 | E. coli, S. aureus |

| Standard Antibiotic | 4.5 | E. coli, S. aureus |

Cardiovascular Study

Another study focused on the effects of various benzenesulfonamides on coronary resistance and perfusion pressure. The findings indicated that 4-(2-aminoethyl)benzenesulfonamide showed significant reductions in both parameters compared to controls . This suggests a potential mechanism involving calcium channel modulation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models predict favorable absorption and distribution characteristics due to the compound's lipophilic nature imparted by the trifluoroethyl group.

| Parameter | Value |

|---|---|

| LogP | 3.5 |

| Solubility (mg/mL) | 0.8 |

| Bioavailability (%) | 75 |

Q & A

Basic: What are the recommended synthetic routes for 4-(2,2,2-trifluoroethyl)benzene-1-sulfonamide, and how can purity be optimized?

Answer:

The synthesis typically involves sulfonylation of 4-(2,2,2-trifluoroethyl)aniline using sulfonyl chloride derivatives under anhydrous conditions. Key steps include:

- Starting materials : 4-(2,2,2-trifluoroethyl)aniline and benzenesulfonyl chloride (or derivatives) .

- Reaction conditions : Conducted in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm absence of unreacted sulfonyl chloride or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and the trifluoroethyl group (³J coupling ~12 Hz for CF₃CH₂) .

- ¹⁹F NMR : A singlet at ~-65 ppm confirms the CF₃ group .

- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at 1350–1150 cm⁻¹) and N–H (3300–3200 cm⁻¹) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., sulfonamide dimerization) .

Basic: What known biological targets or mechanisms are associated with this compound?

Answer:

The trifluoroethyl-sulfonamide scaffold exhibits dual activity:

- Nuclear receptor modulation : Acts as an inverse agonist for retinoic acid receptor-related orphan receptors (RORα/γ) with high affinity (Ki = 51–132 nM), competing with coactivator binding .

- Off-target effects : At higher concentrations, it may activate liver X receptors (LXRs), necessitating siRNA validation to isolate ROR-specific effects .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., ROR vs. LXR effects)?

Answer:

- Dose-response profiling : Use low concentrations (≤100 nM) to minimize LXR cross-reactivity .

- Genetic knockdown : Apply RORα/γ-specific siRNA to confirm target dependency in cellular assays (e.g., glucose-6-phosphatase repression in HepG2 cells) .

- Cofactor recruitment assays : Monitor steroid receptor coactivator-2 (SRC-2) displacement via chromatin immunoprecipitation (ChIP) .

Advanced: What role does the trifluoroethyl group play in the compound’s pharmacokinetics?

Answer:

- Lipophilicity enhancement : The CF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (t₁/₂ > 4 hr in liver microsomes) .

- Electron-withdrawing effects : Stabilizes the sulfonamide moiety, enhancing receptor binding via σ-hole interactions .

Advanced: How can synthetic protocols be optimized to minimize fluorinated byproducts?

Answer:

- Temperature control : Maintain reactions at 0–25°C to prevent CF₃ group degradation .

- Fluorine-compatible catalysts : Use Pd/C or copper(I) iodide for coupling reactions to avoid defluorination .

- Analytical monitoring : Employ LC-MS to detect and quantify fluorinated impurities (e.g., dechlorinated intermediates) .

Advanced: What computational methods predict binding interactions with RORα/γ?

Answer:

- Docking simulations : Use AutoDock Vina with ROR ligand-binding domain structures (PDB: 3L0J) to map sulfonamide interactions .

- Molecular dynamics (MD) : Simulate hydrogen bonding between the sulfonamide NH and Arg³⁶⁷/His⁴⁰³ residues over 100 ns trajectories .

- Free energy calculations : MM-GBSA quantifies binding affinity contributions from the trifluoroethyl group (ΔG ≈ -8.2 kcal/mol) .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

- pH stability : Stable at pH 2–8 (24 hr, 37°C), with degradation observed at pH >10 due to sulfonamide hydrolysis .

- Plasma stability : >90% intact after 6 hr in human plasma, confirmed via LC-MS/MS .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aryl sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.